molecular formula C7H13NO2 B11922431 Ethyl 1-methyl-2-azetidinecarboxylate CAS No. 42364-44-3

Ethyl 1-methyl-2-azetidinecarboxylate

Cat. No.: B11922431
CAS No.: 42364-44-3
M. Wt: 143.18 g/mol
InChI Key: QBULRTGDECWCKE-UHFFFAOYSA-N
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Description

Ethyl 1-methylazetidine-2-carboxylate is a heterocyclic compound with the molecular formula C7H13NO2 It is a derivative of azetidine, a four-membered nitrogen-containing ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 1-methylazetidine-2-carboxylate can be synthesized through several methods. One common approach involves the reaction of 1-methylazetidine-2-carboxylic acid with ethanol in the presence of a dehydrating agent such as thionyl chloride. The reaction proceeds via esterification, yielding the desired ethyl ester.

Another method involves the cyclization of N-methyl-2-aminoethyl acetate under acidic conditions. This reaction forms the azetidine ring, followed by esterification to produce ethyl 1-methylazetidine-2-carboxylate.

Industrial Production Methods

Industrial production of ethyl 1-methylazetidine-2-carboxylate typically involves large-scale esterification processes. These processes use continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-methylazetidine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted azetidine derivatives.

Scientific Research Applications

Ethyl 1-methylazetidine-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of polymers and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 1-methylazetidine-2-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The azetidine ring can undergo ring-opening reactions, which can be crucial for its biological activity. The ester group can also participate in hydrolysis reactions, releasing the active carboxylic acid.

Comparison with Similar Compounds

Ethyl 1-methylazetidine-2-carboxylate can be compared with other azetidine derivatives such as:

    1-methylazetidine-2-carboxylic acid: Lacks the ethyl ester group, leading to different reactivity and applications.

    Ethyl azetidine-2-carboxylate: Lacks the methyl group on the nitrogen atom, affecting its chemical properties and biological activity.

    N-methylazetidine: A simpler structure without the carboxylate group, used in different chemical contexts.

Properties

IUPAC Name

ethyl 1-methylazetidine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-3-10-7(9)6-4-5-8(6)2/h6H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBULRTGDECWCKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN1C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90338687
Record name Ethyl 1-methyl-2-azetidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90338687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42364-44-3
Record name Ethyl 1-methyl-2-azetidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90338687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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